molecular formula C13H10BrClN2O B10968232 5-bromo-2-chloro-N-(pyridin-4-ylmethyl)benzamide

5-bromo-2-chloro-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B10968232
M. Wt: 325.59 g/mol
InChI Key: LELTWCIEQMMCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-chloro-N-(pyridin-4-ylmethyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:

    Bromination and Chlorination: The starting material, benzene, undergoes bromination and chlorination to introduce bromine and chlorine atoms at specific positions on the benzene ring.

    Amidation: The brominated and chlorinated benzene derivative is then reacted with pyridin-4-ylmethylamine to form the desired benzamide compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes and interactions.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong interactions with target molecules, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison:

  • Structural Differences: While these compounds share similar halogenation patterns, they differ in the substituents attached to the benzene or pyridine rings.
  • Unique Properties: 5-bromo-2-chloro-N-(pyridin-4-ylmethyl)benzamide is unique due to the presence of the pyridin-4-ylmethyl group, which can influence its reactivity and interactions with other molecules.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H10BrClN2O

Molecular Weight

325.59 g/mol

IUPAC Name

5-bromo-2-chloro-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C13H10BrClN2O/c14-10-1-2-12(15)11(7-10)13(18)17-8-9-3-5-16-6-4-9/h1-7H,8H2,(H,17,18)

InChI Key

LELTWCIEQMMCFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NCC2=CC=NC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.